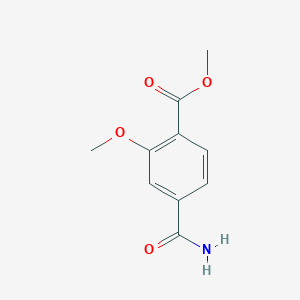![molecular formula C16H22Cl2N2O4 B6242377 4-[4-[bis(3-Chloro-2-hydroxypropyl)amino]phenyl]-3-morpholinone CAS No. 2206360-84-9](/img/no-structure.png)
4-[4-[bis(3-Chloro-2-hydroxypropyl)amino]phenyl]-3-morpholinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mixture of diastereomers . It is used in the preparation of various Morpholine based pharmaceuticals . It is also an intermediate during the preparation of imidazothiazoles as protein kinase inhibitors for treating cancers .
Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 377.26 . More specific physical and chemical properties are not provided in the sources retrieved.Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound involves the reaction of 4-nitrophenylmorpholin-3-one with bis(3-chloro-2-hydroxypropyl)amine in the presence of a reducing agent to form the desired product.", "The reaction is carried out under mild conditions to ensure the formation of the desired diastereomers.", "The product is then purified using column chromatography to obtain a mixture of diastereomers." ], "Starting Materials": [ "4-nitrophenylmorpholin-3-one", "bis(3-chloro-2-hydroxypropyl)amine", "Reducing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 4-nitrophenylmorpholin-3-one and bis(3-chloro-2-hydroxypropyl)amine in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for several hours.", "Step 3: Monitor the reaction progress using TLC or other suitable analytical techniques.", "Step 4: Once the reaction is complete, purify the product using column chromatography to obtain a mixture of diastereomers.", "Step 5: Analyze the product using NMR, IR, and other suitable techniques to confirm the structure and purity of the product." ] } | |
Número CAS |
2206360-84-9 |
Fórmula molecular |
C16H22Cl2N2O4 |
Peso molecular |
377.3 g/mol |
Nombre IUPAC |
4-[4-[bis(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one |
InChI |
InChI=1S/C16H22Cl2N2O4/c17-7-14(21)9-19(10-15(22)8-18)12-1-3-13(4-2-12)20-5-6-24-11-16(20)23/h1-4,14-15,21-22H,5-11H2 |
Clave InChI |
RKOASLBCYJZDDI-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)N(CC(CCl)O)CC(CCl)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



